molecular formula C13H9ClO2 B1370052 5-Chloro-3-phenylbenzoic acid CAS No. 1082283-43-9

5-Chloro-3-phenylbenzoic acid

Cat. No. B1370052
CAS RN: 1082283-43-9
M. Wt: 232.66 g/mol
InChI Key: GOVBCPARFFKQIO-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylbenzoic acid is a chemical compound with the molecular formula C13H9ClO2 . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-phenylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a phenyl group . The chlorine atom is attached to the carbon atom at the 5th position .


Physical And Chemical Properties Analysis

5-Chloro-3-phenylbenzoic acid has various physical and chemical properties, including its molecular weight, density, melting point, and boiling point .

Scientific Research Applications

Structural Analysis

  • The structural characteristics of related chloro-phenylbenzoic acids are elucidated using X-ray diffraction analysis. This technique is pivotal in understanding the steric interactions and molecular geometry of such compounds (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).

Synthesis of Heterocyclic Scaffolds

  • Chloro-phenylbenzoic acids can serve as building blocks in the synthesis of various heterocyclic scaffolds, which are crucial in drug discovery for developing diverse libraries of potential therapeutic compounds (Křupková, Funk, Soural, & Hlaváč, 2013).

Crystal and Molecular Structures

  • The analysis of crystal and molecular structures of compounds similar to 5-Chloro-3-phenylbenzoic acid, especially their supramolecular architectures involving hydrogen bonds and non-covalent interactions, contributes significantly to the understanding of molecular interactions and stability (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).

Lanthanide Complexes

  • Research on lanthanide complexes with chloro-phenylbenzoic acids highlights their potential in developing new materials with unique thermal and fluorescent properties, beneficial in material science and catalysis (Tang, Zhang, Zhang, Ren, Yan, & Li, 2013).

Organometallic Chemistry

Antimicrobial Agents Synthesis

Copper(II) Complexes

Ultraviolet Absorbers

  • Synthesis of specific chloro-phenylbenzoic acid derivatives for use as ultraviolet absorbers highlights their importance in developing materials with protective properties against UV radiation (Hu Xiao-bo, 2006).

Safety and Hazards

The safety data sheets of similar compounds suggest that they can cause skin irritation, serious eye damage, and may be harmful if swallowed .

Relevant Papers The relevant papers retrieved discuss the synthesis, properties, and applications of similar compounds . These papers provide valuable insights into the potential uses and future directions of these compounds.

properties

IUPAC Name

3-chloro-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVBCPARFFKQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613648
Record name 5-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-phenylbenzoic acid

CAS RN

1082283-43-9
Record name 5-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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